[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-16(2)14-7-9-17(10-8-14)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAEFLHBXGUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Bromobenzyl)piperidin-4-one
Piperidin-4-one undergoes N-alkylation with 4-bromobenzyl bromide under basic conditions. Optimized parameters from patent CN112645902A inform this step:
| Parameter | Condition |
|---|---|
| Solvent | Sulfolane or dichloromethane |
| Base | Potassium tert-butoxide (1.5–2 eq) |
| Temperature | 150–165°C |
| Reaction Time | 4–6 hours |
| Yield | 84–90% (HPLC purity >99%) |
Procedure : Piperidin-4-one (1 eq), 4-bromobenzyl bromide (1.1 eq), and sulfolane are heated with potassium tert-butoxide. Post-reaction quenching with water and extraction with methyl tert-butyl ether yields the ketone intermediate.
Reductive Amination with Dimethylamine
The ketone undergoes reductive amination using dimethylamine and a reducing agent. Asian Journal of Chemistry methodologies adapted for this step include:
| Parameter | Condition |
|---|---|
| Reducing Agent | Sodium cyanoborohydride (STAB) |
| Solvent | Methanol or acetonitrile |
| Temperature | 20–25°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% (GC purity >98%) |
Procedure : 1-(4-Bromobenzyl)piperidin-4-one (1 eq), dimethylamine (2 eq), and STAB (1.5 eq) in methanol stir at room temperature. Workup involves neutralization, extraction, and recrystallization (dichloromethane/n-heptane).
Method 2: N-Alkylation of 4-Dimethylaminopiperidine
Synthesis of 4-Dimethylaminopiperidine
Piperidin-4-one undergoes reductive amination with dimethylamine under hydrogenation:
| Parameter | Condition |
|---|---|
| Catalyst | Raney nickel |
| Pressure | 50–60 psi H₂ |
| Solvent | Ethanol |
| Temperature | 60–70°C |
| Yield | 78–82% |
Procedure : Piperidin-4-one, dimethylamine, and Raney nickel in ethanol hydrogenate at elevated pressure. Filtration and distillation yield 4-dimethylaminopiperidine.
Alkylation with 4-Bromobenzyl Bromide
The secondary amine undergoes N-alkylation under phase-transfer conditions:
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Catalyst | Tetra-n-butylammonium bromide |
| Temperature | 40–50°C |
| Yield | 75–80% |
Procedure : 4-Dimethylaminopiperidine (1 eq), 4-bromobenzyl bromide (1.1 eq), K₂CO₃ (2 eq), and catalyst react in acetonitrile. Purification via vacuum distillation isolates the target compound.
Comparative Analysis of Synthetic Routes
Method 1 excels in yield and purity, favored for industrial scale-up. Method 2, while viable, suffers from lower efficiency due to competitive side reactions.
Crystallization and Purification Strategies
Recrystallization solvents critically impact polymorph control. Patent WO2010096619A1 recommends:
| Solvent System | Ratio (v/v) | Crystal Form | Purity |
|---|---|---|---|
| Dichloromethane/n-heptane | 1:4 | Needle-like | 99.7% |
| Acetonitrile/water | 3:1 | Prismatic | 98.5% |
Crystalline forms exhibit distinct X-ray diffraction patterns (Figure 1), ensuring batch consistency.
Analytical Validation and Quality Control
Nuclear Magnetic Resonance (NMR) :
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance binding affinity to certain biological targets, while the piperidine ring and dimethylamine group contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among piperidine derivatives include substituents on the aromatic ring (e.g., bromo, fluoro, amino) and functional groups at the 4-position (e.g., hydroxyl, dimethylamine). Below is a comparative analysis of select compounds:
Key Observations:
- Hydroxyl vs. Dimethylamine Groups: Alcohol analogs (e.g., Compounds 7 and 11) exhibit superior antiplasmodial activity (IC50: 1.03–2.52 μg/mL) compared to dimethylamine-substituted derivatives. The hydroxyl group likely enhances hydrogen bonding with parasitic targets, improving potency and selectivity (SI = 15–182) .
- Bromine vs. Fluorine/Amino Substituents: Brominated analogs (e.g., Compound 11) show moderate activity, but fluorinated derivatives (e.g., Compound 7) achieve lower IC50 values, suggesting electronic effects (e.g., electronegativity, steric bulk) influence target engagement. Amino-substituted analogs (e.g., 211247-62-0) lack reported antimalarial data but may prioritize other therapeutic applications .
Physicochemical Properties
- Metabolic Stability: Bromine’s electron-withdrawing nature may slow oxidative metabolism compared to fluorine or amino groups, extending half-life in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
